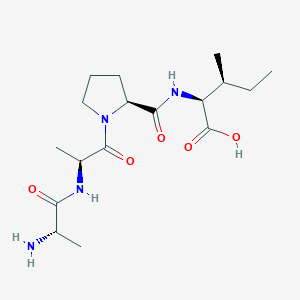![molecular formula C57H44 B14251364 1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene CAS No. 205105-80-2](/img/structure/B14251364.png)
1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene is a complex organic compound characterized by its unique structure, which includes multiple phenylene and ethene groups connected through a central methane core
准备方法
The synthesis of 1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to coupling reactions to form the final product. Common reagents used in these reactions include palladium catalysts, which facilitate the coupling of phenylene and ethene groups. The reaction conditions usually involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods for this compound are still under development, as the complexity of the synthesis poses challenges for large-scale manufacturing. advancements in catalytic processes and reaction optimization are paving the way for more efficient production techniques.
化学反应分析
1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically involve the use of hydrogen gas and metal catalysts, resulting in the formation of reduced phenylene and ethene groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism by which 1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. For example, its ability to undergo oxidation and reduction reactions enables it to participate in redox processes within cells, influencing cellular metabolism and signaling.
相似化合物的比较
1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene can be compared to other similar compounds, such as:
Tetrakis(4-bromophenyl)methane: This compound has a similar central methane core but with bromophenyl groups instead of phenylene-ethene groups.
Tetraphenylethene: While it shares the ethene and phenylene groups, it lacks the central methane core, resulting in different chemical properties and reactivity.
The uniqueness of 1,1’,1’‘,1’‘’-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene lies in its combination of phenylene and ethene groups connected through a central methane core, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
205105-80-2 |
|---|---|
分子式 |
C57H44 |
分子量 |
729.0 g/mol |
IUPAC 名称 |
1-(2-phenylethenyl)-4-[tris[4-(2-phenylethenyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C57H44/c1-5-13-45(14-6-1)21-25-49-29-37-53(38-30-49)57(54-39-31-50(32-40-54)26-22-46-15-7-2-8-16-46,55-41-33-51(34-42-55)27-23-47-17-9-3-10-18-47)56-43-35-52(36-44-56)28-24-48-19-11-4-12-20-48/h1-44H |
InChI 键 |
DVQMJNAHDGSOBU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(C3=CC=C(C=C3)C=CC4=CC=CC=C4)(C5=CC=C(C=C5)C=CC6=CC=CC=C6)C7=CC=C(C=C7)C=CC8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)
![Diethyl [(3S)-3-hydroxybut-1-en-1-yl]phosphonate](/img/structure/B14251297.png)
![N-[4-[4-(3-Chlorophenyl)-2-[4-(methylthio)phenyl]-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14251300.png)

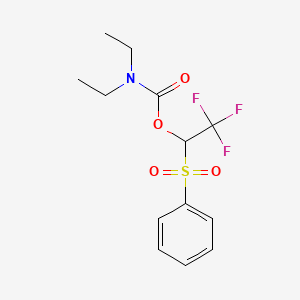
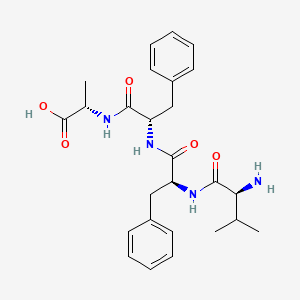
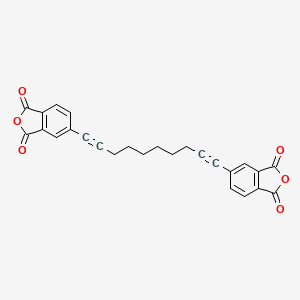
![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
![4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-](/img/structure/B14251338.png)

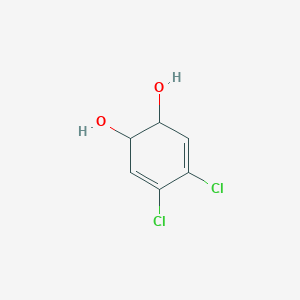
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)

